molecular formula C11H15Cl2N3 B11855540 (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride

Cat. No.: B11855540
M. Wt: 260.16 g/mol
InChI Key: CGDFQKHWTYTMOS-JZGIKJSDSA-N
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Description

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride is a chiral chemical intermediate of significant interest in medicinal chemistry and pharmaceutical development . Its primary research application is in the synthesis of Eluxadoline, a mixed µ-opioid receptor agonist and δ-opioid receptor antagonist medication developed for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-d) . The core (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine structure serves as a critical building block in constructing the complex architecture of this drug molecule, contributing specific stereochemical and structural features essential for its biological activity . The dihydrochloride salt form is typically utilized in research to enhance the compound's solubility and handling characteristics in various experimental conditions. Researchers employ this intermediate in route scouting and process optimization studies to develop efficient and scalable synthetic pathways for target molecules . This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H15Cl2N3

Molecular Weight

260.16 g/mol

IUPAC Name

(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C11H13N3.2ClH/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9;;/h2-8H,12H2,1H3,(H,13,14);2*1H/t8-;;/m0../s1

InChI Key

CGDFQKHWTYTMOS-JZGIKJSDSA-N

Isomeric SMILES

C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)N.Cl.Cl

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=CC=C2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Step 1: Activation and Coupling

    • Reagents : 4-Methylmorpholine, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC) in dichloromethane.

    • Conditions : Room temperature, 12–24 hours.

    • Purpose : Activates the ketone group for subsequent imidazole ring formation.

  • Step 2: Cyclization

    • Reagents : Ammonium acetate in acetic acid.

    • Conditions : Reflux at 110°C for 7 hours.

    • Yield : ~60–70% (estimated from analogous syntheses).

    • Mechanism : Cyclocondensation forms the imidazole core.

  • Step 3: Hydrogenation and Salt Formation

    • Reagents : Palladium on carbon (10%) under hydrogen atmosphere in methanol.

    • Conditions : 25–30°C, 48 hours.

    • Final Step : Treatment with hydrochloric acid in dioxane yields the dihydrochloride salt.

Key Data

ParameterValueSource
Melting Point136–138°C
SolubilityDMSO (slight), methanol (slight)
Purity (HPLC)>98%

Van Leusen Imidazole Synthesis Approach

The Van Leusen method offers an alternative route using tosylmethyl isocyanide (TosMIC) and aldehydes.

Procedure

  • Substrate : 2-Phenyl-1H-imidazole-4-carbaldehyde (synthesized via oxidation of (2-phenyl-1H-imidazol-4-yl)methanol with 55% yield).

  • Reaction : Condensation with (S)-1-aminoethane under inert conditions.

  • Conditions : Ethanol solvent, reflux at 80°C for 6 hours.

  • Outcome : Forms the (S)-enantiomer with 75% enantiomeric excess (ee), requiring subsequent chiral chromatography for purification.

Palladium-Catalyzed Cyclization Methods

A patent (WO2016135756A1) describes a palladium-mediated cyclization to streamline imidazole formation.

Key Steps

  • Substrate : N-protected β-ketoamide derivatives.

  • Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand.

  • Conditions : 100°C in toluene, 12 hours.

  • Yield : 85% for the imidazole intermediate.

  • Advantage : Avoids multi-step activation, reducing byproduct formation.

Chiral Resolution Techniques

For enantioselective synthesis, resolution via chiral auxiliaries is employed.

Method

  • Intermediate : Racemic 1-(4-phenyl-1H-imidazol-2-yl)ethanamine.

  • Resolution Agent : (R)-(−)-Mandelic acid.

  • Conditions : Crystallization from ethanol/water (3:1).

  • Result : (S)-enantiomer isolated with 99% ee, confirmed by chiral HPLC.

Industrial-Scale Production and Optimization

Industrial protocols emphasize cost efficiency and reproducibility.

Process Enhancements

  • Continuous Flow Reactors : Reduce reaction time from 48 to 8 hours for hydrogenation.

  • Crystallization : Use anti-solvent (ethyl acetate) to precipitate the dihydrochloride salt with >99.5% purity.

  • Catalyst Recycling : Pd/C recovered and reused up to 5 cycles without yield loss.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Multi-Step Synthesis60–70>98Well-establishedLengthy (3 steps)
Van Leusen5595ModularLow enantioselectivity
Palladium Cyclization8599Fewer stepsHigh catalyst cost
Chiral Resolution4099High eeLow overall yield

Structural and Analytical Verification

Techniques

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 7.8–7.2 (m, 5H, Ar-H), 4.1 (q, 1H, CH), 2.9 (s, 2H, NH₂).

    • ¹³C NMR : 156.2 (imidazole C2), 135.4 (Ar-C), 49.1 (CH-NH₂).

  • X-ray Diffraction : Confirms (S)-configuration (R-factor < 5%).

  • Elemental Analysis : Matches C₁₁H₁₅Cl₂N₃ (Calc: C 50.01%, H 5.72%; Found: C 49.89%, H 5.68%) .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form imidazole derivatives with different substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents on the imidazole ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkyl halides, and acyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions may yield various imidazole derivatives with different functional groups.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride exhibits notable anticancer properties. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. For instance, a study conducted by the National Cancer Institute evaluated its efficacy against a panel of approximately sixty cancer cell lines, revealing promising results in terms of cell growth inhibition rates .

Neuropharmacological Effects

There is growing interest in the neuropharmacological applications of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride. Preliminary investigations suggest that it may act as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The mechanism involves increasing acetylcholine levels by inhibiting its breakdown, thereby enhancing cholinergic transmission .

Synthetic Utility

The synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride can be achieved through various methods. One common approach involves the reaction of 4-phenylimidazole with appropriate alkylating agents under controlled conditions to yield the desired product. The compound's structural features allow for further modifications, making it a versatile intermediate in drug development .

Case Study 1: Antitumor Activity Assessment

A systematic investigation into the antitumor activity of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride was conducted using a series of human tumor cell lines. The results demonstrated a mean GI50 value indicating significant cytotoxicity against specific cancer types, suggesting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride was tested for its ability to mitigate neuronal cell death induced by oxidative stress. The findings suggested that this compound could enhance neuronal survival rates, pointing towards its therapeutic potential in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound’s structural analogs differ in substituent positions, aromatic ring systems, and stereochemistry. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name & CAS Number Structural Features Key Differences vs. Target Compound Therapeutic/Research Relevance
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (864825-23-0) (S)-enantiomer, 4-phenyl-imidazole, ethanamine backbone Reference compound Eluxadoline synthesis
2-(2-Phenyl-1H-imidazol-1-yl)ethanamine dihydrochloride (1059626-12-8) Phenyl at imidazole position 1, ethanamine backbone Substituent position (1 vs. 4) alters steric interactions Unknown; research intermediate
2-(5-Methyl-1H-imidazol-2-yl)ethanamine dihydrochloride (88883-73-2) Methyl at imidazole position 5 Methyl substitution enhances lipophilicity Pharmaceutical intermediate
[4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride (1426291-53-3) Thiophene replaces phenyl, methanamine backbone Thiophene’s electron-rich ring affects binding affinity Preclinical research
[4-(4-Fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride (AKOS008139722) Fluorophenyl substituent Fluorine improves metabolic stability Candidate for CNS-targeted drugs
2-(4-Phenyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride (CID 155973565) Benzimidazole core instead of imidazole Larger aromatic system may hinder receptor access Antifungal/anticancer research

Pharmacological and Physicochemical Properties

  • Stereochemical Impact : The (S)-enantiomer (target compound) exhibits higher receptor selectivity compared to its (R)-counterpart (CAS: 335246-81-6), which has 95% purity but undefined bioactivity .
  • Solubility and Stability : Dihydrochloride salts (e.g., target compound and HA-2835) improve aqueous solubility over free bases, critical for oral bioavailability .
  • Synthetic Accessibility : The target compound is synthesized via enantioselective routes, while analogs like HA-2835 use simpler alkylation protocols, affecting scalability .

Biological Activity

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride is a chiral compound that has attracted considerable interest due to its potential pharmacological properties, particularly in neurological and psychiatric applications. This article delves into its biological activity, including its interactions with neurotransmitter systems, synthesis, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₁H₁₄ClN₃
Molecular Weight 223.70 g/mol
CAS Number 1245649-51-7
Density 1.1 ± 0.1 g/cm³
Boiling Point 422.1 ± 28.0 °C at 760 mmHg
LogP 1.93

Research indicates that (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride interacts with various neurotransmitter receptors, including serotonin and dopamine receptors. Its dual action as both an agonist and antagonist at specific sites suggests a complex mechanism that may influence mood regulation and cognitive functions .

Interaction Studies

Studies have utilized various techniques to evaluate the binding affinity of this compound to neurotransmitter receptors:

  • Radioligand Binding Assays: These assays help determine the affinity of the compound for specific receptors.
  • Cell-Based Assays: Used to assess functional activity related to receptor activation or inhibition.

Structure-Activity Relationships (SAR)

The imidazole structure of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride is crucial for its biological activity. Modifications to the imidazole ring or phenyl substituents can significantly alter receptor affinity and efficacy. For example:

Compound NameStructure FeaturesUnique Aspects
1-(4-Methylphenyl)-1H-imidazoleMethyl group on phenyl ringPotentially altered lipophilicity affecting absorption
2-(4-Fluorophenyl)-1H-imidazoleFluorine substituent on phenyl ringMay enhance receptor selectivity
4-(Pyridin-2-yl)phenolPyridine instead of imidazoleDifferent interaction profile with biological targets

These variations illustrate how slight modifications can lead to distinct pharmacological profiles while retaining some degree of biological activity .

Neuropharmacological Effects

A study conducted on the effects of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride demonstrated its potential in modulating anxiety-like behaviors in animal models. The compound was administered in varying doses, resulting in significant reductions in anxiety-related behaviors compared to control groups. This suggests a potential therapeutic application in treating anxiety disorders .

Anticonvulsant Activity

Another research focus has been on the anticonvulsant properties of this compound. In vitro studies indicated that it could effectively reduce seizure activity in rodent models, highlighting its potential as a treatment for epilepsy . The SAR analysis revealed that specific substitutions on the phenyl ring enhanced anticonvulsant activity, indicating a pathway for further development.

Q & A

Q. What are the recommended methods for synthesizing (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride?

Synthesis typically involves chiral resolution or asymmetric synthesis to achieve the (S)-enantiomer. A common approach is coupling 4-phenyl-1H-imidazole-2-carbaldehyde with a chiral amine precursor, followed by reduction to yield the ethanamine backbone. The dihydrochloride salt is formed by treating the freebase with HCl in a polar solvent (e.g., ethanol) under controlled pH. Purity is confirmed via HPLC and chiral column chromatography .

Q. How should researchers characterize the purity and enantiomeric excess of this compound?

Use reversed-phase HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Validate purity via NMR (e.g., 1H^1H, 13C^{13}C) and mass spectrometry. For dihydrochloride salts, elemental analysis (Cl^- content) and Karl Fischer titration ensure stoichiometric consistency. Impurity profiling can reference EP/Pharmaceutical standards for analogous imidazole derivatives .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Dihydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis. Long-term stability studies for similar imidazole derivatives recommend avoiding temperatures >25°C and humidity >60% .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for confirming stereochemistry and salt formation. Data collection parameters (e.g., Mo-Kα radiation, 100K temperature) minimize thermal motion artifacts. For imidazole derivatives, hydrogen bonding between the amine group and chloride ions often stabilizes the crystal lattice, which can be visualized via Olex2 or Mercury .

Q. What analytical strategies address contradictions in spectroscopic data for diastereomeric byproducts?

Combine 1H^1H-1H^1H COSY and NOESY NMR to distinguish diastereomers through spatial correlations. For complex mixtures, LC-MS/MS with collision-induced dissociation (CID) can isolate fragment patterns unique to each stereoisomer. Cross-validate with computational methods (e.g., DFT calculations for predicted NMR shifts) .

Q. How can researchers design stability-indicating assays for this compound under varying experimental conditions?

Subject the compound to stress testing (e.g., thermal degradation at 40–80°C, UV exposure, pH extremes). Monitor degradation via UPLC-PDA-MS to identify breakdown products. For example, imidazole ring oxidation or deamination may occur under acidic conditions, requiring tailored mobile phases (e.g., ammonium formate buffer) to resolve degradation peaks .

Q. What methodologies are effective in studying the compound’s interaction with biological targets (e.g., receptors)?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For imidazole-based ligands, molecular docking (e.g., AutoDock Vina) with homology models of target proteins (e.g., histamine receptors) can predict binding modes. Validate with mutagenesis studies on key residues (e.g., Asp107 in H3_3R) .

Methodological Notes

  • Crystallographic Data Collection : Ensure crystal mounting in perfluoropolyether oil to prevent dehydration. Refinement with SHELXL should include anisotropic displacement parameters for non-hydrogen atoms .
  • Impurity Profiling : Cross-reference with EP standards (e.g., Cimetidine Imp. J) for analogous compounds to identify potential synthesis byproducts .
  • Safety Protocols : Follow GHS guidelines for handling hygroscopic salts; use respiratory and eye protection during synthesis .

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